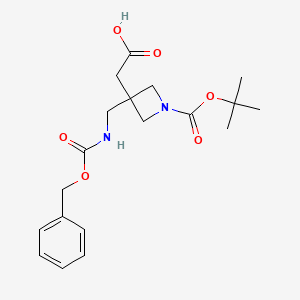

2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

Overview

Description

Synthesis Analysis

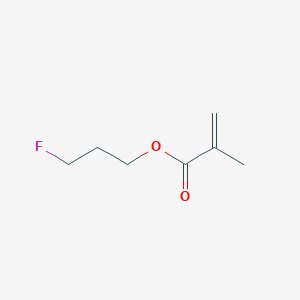

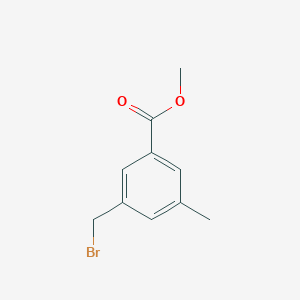

The synthesis of substituted azetidinyl compounds has been explored in the context of developing new classes of antibiotics. One such compound is the [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, which have been synthesized from serine and threonine derivatives. These derivatives were alkylated using 2-(trimethylsilyl)ethyl bromoacetate in the presence of potassium carbonate in a tetrahydrofuran (THF)/H2O mixture. Secondary alkylation was achieved with alpha-bromo esters and potassium hydroxide in dimethyl sulfoxide (DMSO). The protective carbobenzyloxy (Cbz) group was then replaced with a 2-(2-amino-4-thiazolyl)-2(Z)-(methoxyimino)acetamido side chain through catalytic hydrogenation and subsequent treatment. The final step involved the removal of the 2-(trimethylsilyl)ethyl ester with fluoride ions to yield compounds ready for antimicrobial evaluation .

Molecular Structure Analysis

The molecular structure of a related compound, methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, was confirmed through various spectroscopic methods. Detailed nuclear magnetic resonance (NMR) experiments, including 1H, 13C, 15N, and 77Se, as well as high-resolution mass spectrometry (HRMS) and elemental analysis, were utilized to establish the structure of this novel 1,3-selenazole derivative .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these azetidinyl compounds include alkylation, catalytic hydrogenation, and the removal of protective groups. Alkylation reactions were key in introducing the appropriate side chains to the azetidinyl core. Catalytic hydrogenation was crucial for replacing the Cbz group with the desired amino-thiazolyl side chain. The final deprotection step using fluoride ions was necessary to obtain the active form of the compounds for biological testing .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid" are not directly detailed in the provided papers, the described synthetic methods and structural analyses suggest that these compounds are likely to have properties suitable for biological activity. The presence of the azetidinyl core and the various side chains imply a certain degree of molecular complexity, which may contribute to their interaction with biological targets. The antimicrobial evaluation of similar compounds indicates that they possess significant activity against Gram-negative bacteria, suggesting that the physical and chemical properties of these compounds enable them to penetrate bacterial cell walls and exert their therapeutic effects .

Scientific Research Applications

Synthesis and Structural Analysis

Heterocyclic Amino Acid Synthesis : The synthesis of functionalized heterocyclic amino acids, such as methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, demonstrates the versatility of azetidine-based compounds in creating novel amino acids. These compounds are confirmed through extensive NMR, HRMS, and elemental analysis, highlighting their potential as intermediates in pharmaceutical research (Dzedulionytė et al., 2021).

Peptidomimetics Development : The crystal structure analysis of compounds with the tert-butoxycarbonyl group offers insights into their conformation and potential as peptidomimetics. These compounds, like 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propionic acid, are studied for their peptide conformation implications, which is critical for developing therapeutics that mimic natural peptide structures (Jankowska et al., 2002).

Building Blocks for Novel Compounds

Synthetic Building Blocks : The synthesis and evaluation of benzoxazine analogues and their antibacterial activity demonstrate the utility of tert-butoxycarbonyl amino acids as precursors in creating compounds with potential therapeutic applications. Such research underlines the importance of these compounds in synthesizing novel agents with specific biological activities (Kadian et al., 2012).

Dipeptidomimetic Synthesis : The creation of constrained peptidomimetics, such as (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, showcases the role of tert-butoxycarbonyl amino acids in generating complex structures that mimic dipeptide functions. This synthesis pathway provides a template for developing caspase-1 inhibitors, highlighting the potential for disease-targeted therapeutic development (Lauffer & Mullican, 2002).

properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(phenylmethoxycarbonylaminomethyl)azetidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O6/c1-18(2,3)27-17(25)21-12-19(13-21,9-15(22)23)11-20-16(24)26-10-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLHOXMJJWGNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)CNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001113563 | |

| Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-[[[(phenylmethoxy)carbonyl]amino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001113563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1379812-07-3 | |

| Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-[[[(phenylmethoxy)carbonyl]amino]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379812-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-[[[(phenylmethoxy)carbonyl]amino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001113563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

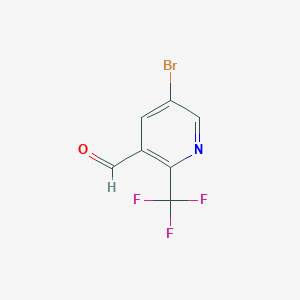

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide](/img/structure/B3031010.png)